![molecular formula C13H16F2N2O2 B7562413 N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including cancer and diabetes.
Mecanismo De Acción
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide inhibits the activity of Akt, a serine/threonine kinase that plays a key role in regulating cell survival, proliferation, and metabolism. Akt is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy and radiation therapy. Inhibition of Akt by this compound leads to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy.
In diabetes, Akt is also involved in the regulation of glucose metabolism in adipose tissue and liver. Inhibition of Akt by this compound leads to increased glucose uptake and utilization, resulting in improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound inhibits the Akt signaling pathway, leading to decreased cell survival and increased sensitivity to chemotherapy and radiation therapy. This compound has also been shown to sensitize cancer cells to immune checkpoint inhibitors, making it a promising candidate for combination therapy.
In animal models of type 2 diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. This effect is thought to be mediated by the inhibition of Akt signaling in adipose tissue and liver, leading to increased glucose uptake and utilization.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide is a potent and selective inhibitor of Akt, making it a valuable tool for studying the role of Akt in various biological processes. However, like all small molecule inhibitors, this compound has limitations in terms of specificity and off-target effects. Careful dose-response studies and control experiments are necessary to ensure that the observed effects are due to Akt inhibition and not off-target effects.
List of
Direcciones Futuras
1. Combination therapy with N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide and immune checkpoint inhibitors in cancer treatment.
2. Investigation of the role of Akt inhibition in metabolic diseases other than diabetes, such as obesity and metabolic syndrome.
3. Development of more potent and selective Akt inhibitors based on the structure of this compound.
4. Investigation of the effects of this compound on other signaling pathways and cellular processes.
5. Clinical trials of this compound in cancer and diabetes patients to evaluate its safety and efficacy.
Métodos De Síntesis
The synthesis of N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide involves a multistep process, starting with the reaction of 2,6-difluoroanisole with n-butyllithium to produce the corresponding lithiated intermediate. This intermediate is then reacted with 1,3-dimethyl-2-nitrobenzene to form the key intermediate, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with pyrrolidine-1-carboxylic acid to produce this compound.
Aplicaciones Científicas De Investigación
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide has been extensively studied in preclinical models of cancer, diabetes, and other diseases. In cancer research, this compound has shown potent antitumor activity by inhibiting the Akt signaling pathway, which is frequently dysregulated in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
In diabetes research, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. This effect is thought to be mediated by the inhibition of Akt signaling in adipose tissue and liver, leading to increased glucose uptake and utilization.
Propiedades
IUPAC Name |
N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-9-5-4-6-10(19-12(14)15)11(9)16-13(18)17-7-2-3-8-17/h4-6,12H,2-3,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIUKTPDEUQTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

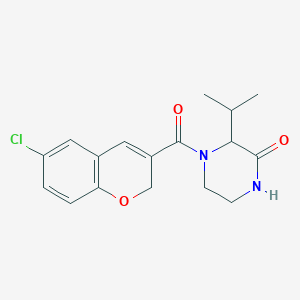
![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)
![N-[[5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]thiophen-2-yl]methyl]acetamide](/img/structure/B7562342.png)
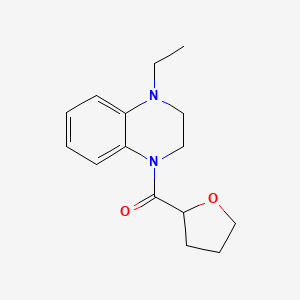
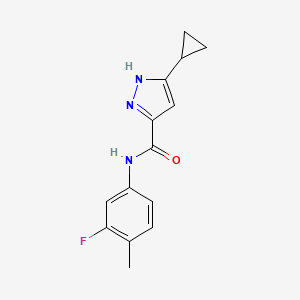
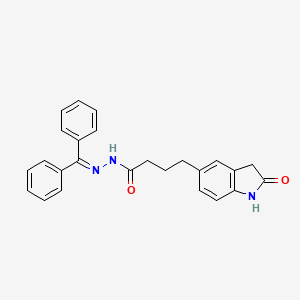
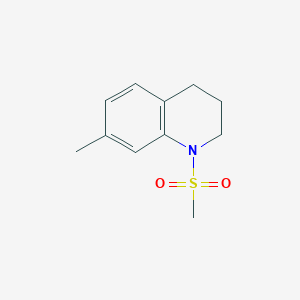
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7562372.png)
![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![3-(4-Fluorophenyl)-1-[(3-fluorophenyl)methyl]pyrazole](/img/structure/B7562403.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
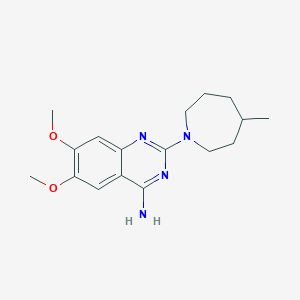
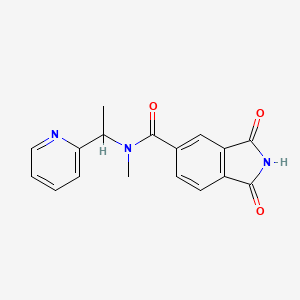
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-2-[2-[[1-(4-fluorophenyl)cyclobutyl]methylamino]-2-oxoethyl]sulfanylacetamide](/img/structure/B7562452.png)